REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:10])([CH3:9])[C:3]#[C:4][CH:5]=[CH:6][CH2:7][OH:8]>C(Cl)Cl.[O-2].[O-2].[Mn+4]>[CH3:1][C:2]([CH3:10])([CH3:9])[C:3]#[C:4][CH:5]=[CH:6][CH:7]=[O:8] |f:2.3.4|
|
Name
|
|
Quantity
|
3.56 g
|
Type
|
reactant
|
Smiles
|
CC(C#CC=CCO)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
37 g
|
Type
|
catalyst
|
Smiles
|
[O-2].[O-2].[Mn+4]
|
Name
|
|
Quantity
|
5.2 g
|
Type
|
catalyst
|
Smiles
|
[O-2].[O-2].[Mn+4]
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 17 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed copiously with methylene chloride
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvent
|
Reaction Time |
17 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C#CC=CC=O)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.74 g | |
YIELD: CALCULATEDPERCENTYIELD | 78.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |